molecular formula C7H9NO3S2 B362312 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 13242-81-4

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No. B362312
CAS RN: 13242-81-4
M. Wt: 219.3g/mol
InChI Key: NNQBLGBOIVVEBX-UHFFFAOYSA-N
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Description

“2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is a derivative of thiazolidinone . Thiazolidinone motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They exhibit a wide range of pharmacological activities .


Synthesis Analysis

Thiazolidinone motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid” is characterized by a five-membered heterocycle system having the formula C6H7NO3S2 .


Chemical Reactions Analysis

Thiazolidinone motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .

Scientific Research Applications

Drug Design and Combinatorial Libraries

These compounds are important in the design of biologically active compounds due to their activated methylene group and highly reactive carboxylic group, making them convenient building blocks for combinatorial libraries .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor properties. For example, certain esters and amides derived from this compound have been predicted to have drug likeness and physicochemical properties conducive to antitumor activity .

Antioxidant Activity

Some derivatives have shown the ability to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in cancerous tissue, indicating potential antioxidant activity .

Anticonvulsant Activity

Certain derivatives have exhibited weak anticonvulsant activity, which could be further explored for potential therapeutic applications .

Synthesis of Bioactive Molecules

The compound has been used in multicomponent reactions for the synthesis of potentially bioactive molecules such as dihydropyrimidin-2 (1H)-ones/thione/imine .

Inhibition of Aldose Reductase

Derivatives have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, with some compounds being more potent than existing inhibitors .

Synthesis, Physicochemical Properties, Drug Likeness, and Antitumor … - Springer Synthesis and Antioxidant Activity of 2-Thioxo-1,2,3,4 … - Springer Synthesis and Anticonvulsant Activity of New 2-(4-Oxo-2-Thioxo-1,4 … - Springer One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3 … - Springer (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective … - Europe PMC

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBLGBOIVVEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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